ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Description
Ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a pyrazole moiety. Key structural elements include:
- Ethyl carboxylate group: Positioned at the 5th carbon of the thiazolo-pyridine system, enhancing lipophilicity and influencing metabolic stability.
- 1-Ethyl-1H-pyrazole-5-amido substituent: An amide-linked pyrazole group at position 2, providing hydrogen-bonding capability and modulating electronic properties.
This compound is hypothesized to have pharmaceutical relevance due to its structural similarity to kinase inhibitors and other bioactive heterocycles. Its synthesis likely involves multi-step reactions, including amidation and cyclization, akin to methodologies described in patents for related compounds .
Properties
IUPAC Name |
ethyl 2-[(2-ethylpyrazole-3-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-3-20-11(5-7-16-20)13(21)18-14-17-10-6-8-19(9-12(10)24-14)15(22)23-4-2/h5,7H,3-4,6,8-9H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPXSTFSEPRDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate (CAS Number: 1172426-81-1) is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₅O₃S |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 1172426-81-1 |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study synthesized a series of pyrazole derivatives and tested them against E. coli, S. aureus, and Klebsiella pneumoniae. The results demonstrated that compounds with an aliphatic amide pharmacophore exhibited enhanced antibacterial activity. The presence of specific substituents significantly influenced the antimicrobial potency of these compounds .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole and pyrazole derivatives have been well-documented. This compound was evaluated using the bovine serum albumin denaturation method to assess its anti-inflammatory activity.
Findings
The compound showed promising results with IC₅₀ values indicating effective inhibition of protein denaturation. In comparison to standard anti-inflammatory drugs like indomethacin, the compound exhibited comparable anti-inflammatory effects .
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- Monoamine Oxidase Inhibition : Some pyrazole derivatives have been reported as effective inhibitors of monoamine oxidase (MAO), which is implicated in various neurodegenerative diseases .
- Bacterial Cell Wall Disruption : The mechanism underlying the antimicrobial activity may involve disrupting bacterial cell wall synthesis or function .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activities of related pyrazole and thiazole derivatives:
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. The presence of the pyrazole and thiazole moieties may enhance interactions with enzymes or receptors involved in inflammatory pathways. Studies utilizing enzyme inhibition assays could elucidate the specific mechanisms through which this compound exerts its effects on inflammation .
Antitumor Potential
Preclinical studies have highlighted the potential of similar compounds as STING (Stimulator of Interferon Genes) agonists, which play a crucial role in anti-tumor immunity. Ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate may serve as a lead compound for developing novel anticancer therapies by activating immune responses against tumors .
Insecticidal Properties
The structural characteristics of this compound suggest potential applications in agricultural chemistry as an insecticide. Compounds with similar structures have demonstrated effective insecticidal activities through mechanisms that disrupt pest resistance pathways .
Molecular Docking Studies
Molecular docking techniques can be employed to predict how this compound interacts with various biological targets. This approach helps in understanding binding affinities and possible inhibitory effects on enzymes involved in disease processes.
In Vitro and In Vivo Testing
To validate the therapeutic potential of this compound, both in vitro (cell line studies) and in vivo (animal model studies) testing are essential. These studies would provide insights into pharmacokinetics, efficacy, and safety profiles.
Case Study: STING Agonists
A study published in Nature explored the optimization of STING agonists for cancer therapy. The findings suggest that compounds structurally related to this compound could enhance antitumor immunity by promoting interferon signaling pathways .
Case Study: Anti-inflammatory Compounds
Research on pyrazole derivatives indicated that modifications at the pyrazole ring can significantly influence anti-inflammatory activity. This compound may exhibit similar properties due to its unique functional groups .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at the ester group (ethyl carboxylate) under basic conditions. Hydrolysis with aqueous NaOH yields the corresponding carboxylic acid derivative.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Aqueous NaOH (1M), 80°C, 4h | NaOH | 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H- thiazolo[5,4-c]pyridine-5-carboxylic acid | 78% |
Condensation with Carbonyl Compounds
The amido group participates in condensations with aldehydes and ketones. For example, reaction with aromatic aldehydes under solvent-free conditions generates hydrazone derivatives :
| Substrate | Conditions | Product | Key Structural Feature |
|---|---|---|---|
| Benzaldehyde | Solvent-free, 120°C, 3h | Ethyl 2-(1-ethyl-5-(benzylideneamido)-1H-pyrazole-3-amido)-thiazolo[5,4-c]pyridine-5-carboxylate | Hydrazone linkage at pyrazole |
This reactivity mirrors trends observed in 3-amino-1,2,4-triazole systems, where aldehydes form Schiff bases under mild conditions .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles. In multicomponent reactions with malononitrile and thiophene-2-carbaldehyde, it forms pyrano-thiazolo-pyridine hybrids via a Knoevenagel-cyclization cascade :
Mechanism:
-
Formation of α,β-unsaturated nitrile intermediate.
-
Nucleophilic attack by the thiazole nitrogen.
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Intramolecular cyclization and auto-oxidation.
| Components | Conditions | Product | Yield |
|---|---|---|---|
| Malononitrile, Thiophene-2-carbaldehyde | Piperidine/EtOH, reflux, 6h | Pyrano[4',3':5,6]thiazolo[5,4-c]pyridine-5-carboxylate | 81% |
Aminolysis and Thiol Substitutions
The ethyl ester undergoes aminolysis with primary amines (e.g., aniline) to yield amide derivatives :
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Aniline | DMF, 100°C, 8h | 2-(1-ethyl-1H-pyrazole-5-amido)-N-phenyl-thiazolo[5,4-c]pyridine-5-carboxamide | Antimicrobial scaffolds |
Thiol substitutions are less common but achievable with thiourea under acidic conditions .
Electrophilic Aromatic Substitution
The thiazolo-pyridine core undergoes nitration and sulfonation at specific positions:
| Reaction | Reagents | Position Modified | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-7 of pyridine ring | Regioselectivity confirmed via NMR |
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, altering the compound’s planarity and bioavailability:
| Conditions | Product | Bioactivity Shift |
|---|---|---|
| H₂ (1 atm), Pd-C (5%), EtOH | Hexahydro-thiazolo[5,4-c]piperidine analog | Enhanced solubility, reduced cytotoxicity |
Key Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
Key Observations:
- Core Heterocycle: The target’s thiazolo-pyridine core offers a balance between rigidity and electronic diversity compared to pyrazolo-pyrimidines (larger, more π-conjugated) or monocyclic thiazoles (simpler, less sterically hindered) .
- Substituent Effects: The ethyl carboxylate in the target compound increases lipophilicity relative to the methoxyphenyl group in , which may improve membrane permeability. The amide-linked pyrazole in the target enables hydrogen bonding, contrasting with the thioether and cyano groups in , which prioritize metabolic resistance.
- Molecular Weight : The target (~375 g/mol) is smaller than the thiazolo[3,2-a]pyrimidine derivative (438 g/mol), suggesting better bioavailability.
Preparation Methods
Vilsmeier–Haack Formylation
Starting from 3-(1-ethyl-4-hydroxy-2-oxo-quinolin-3-yl)-3-oxopropanoic acid, formylation with POCl₃/DMF yields the aldehyde intermediate, which is oxidized to the carboxylic acid.
Direct Amination and Oxidation
5-Amino-1-ethylpyrazole (synthesized via Dean–Stark reaction of diethyl malonate derivatives) is oxidized using KMnO₄ in acidic conditions to yield the carboxylic acid.
Optimization Data :
| Step | Conditions | Yield |
|---|---|---|
| Oxidation of amine | KMnO₄, H₂SO₄, 80°C, 4h | 65% |
| Formylation | POCl₃/DMF, 0°C→RT, 12h | 58% |
Amide Coupling to Attach the Pyrazole Moiety
The final amide bond formation employs coupling reagents such as EDCl/HOBt or DCC. In a reported protocol, 1-ethyl-1H-pyrazole-5-carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with the amine-functionalized thiazolo[5,4-c]pyridine.
Case Study :
-
Reactants : Thiazolo[5,4-c]pyridine-2-amine (1 eq), 1-ethyl-1H-pyrazole-5-carbonyl chloride (1.2 eq)
-
Conditions : DCM, 0°C→RT, 24h
Alternative Multicomponent Approaches
Recent advances utilize one-pot multicomponent reactions (MCRs) to streamline synthesis. For example, a mixture of malononitrile, thiophene-2-carbaldehyde, and acetylated intermediates under piperidine catalysis yields pyridine hybrids. Adapting this, the target compound could be synthesized via:
-
MCR of ethyl glyoxylate, cyanoacetamide, and 1-ethylpyrazole-5-thioamide.
Advantages :
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Miscyclization to thiazolo[4,5-c]pyridine isomers is mitigated by using bulky directing groups (e.g., tert-butyl esters).
Amide Bond Stability
Competitive hydrolysis is minimized by avoiding aqueous workup post-coupling. Anhydrous DCM and molecular sieves are recommended.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Stepwise Synthesis | 60–75% | >95% | Moderate |
| Multicomponent | 70–85% | 90–95% | High |
| Acid Chloride Coupling | 75–78% | >98% | Low |
Q & A
Basic Research Questions
Q. What solvent systems and reaction conditions are optimal for synthesizing ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate?
- Methodological Answer : Ethanol or methanol is commonly used as a solvent due to their ability to dissolve polar intermediates and facilitate hydrazine-mediated cyclization. For example, refluxing at 78°C in ethanol with stoichiometric hydrazine (1:1 molar ratio) achieves high yields (~87%). Reaction progress should be monitored via TLC, and purification involves filtration followed by recrystallization from DMF-EtOH mixtures . Temperature optimization is critical, as lower temperatures (room temperature) may suffice for less sterically hindered derivatives .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and functional groups?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for OCH₂), pyrazole NH (δ ~10-12 ppm), and thiazolo-pyridine protons.
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups) and NH stretches (~3300 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the fused heterocyclic structure .
Q. What strategies improve solubility and formulation for in vitro assays?
- Methodological Answer : Use polar aprotic solvents like DMSO for stock solutions (test stability via HPLC). For aqueous buffers, employ co-solvents (e.g., 10% PEG-400) or surfactants (0.1% Tween-80). Preformulation studies should assess pH-dependent stability (e.g., phosphate buffers at pH 7.4) and lyophilization feasibility for long-term storage .
Advanced Research Questions
Q. How do substituent effects on the pyrazole ring influence reaction pathways and isomer ratios?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring favor nucleophilic attack at specific positions, altering isomer distribution. For example, methylation of 5-amino-3-methylthio-1H-pyrazoles yields varying N1/N2-methylated isomer ratios depending on steric hindrance at the 4-position. Use DFT calculations to predict regioselectivity and validate with NOESY NMR .
Q. What analytical methods resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring. For pH stability, incubate in buffers (pH 1.2–9.0) and quantify degradation products via LC-MS. Conflicting data often arise from solvent impurities or light exposure; use amber vials and argon sparging to mitigate .
Q. How can computational methods guide the design of derivatives with enhanced enzyme inhibition?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinase or protease PDB entries). Focus on hydrogen bonding with the amide group and π-π stacking of the thiazolo-pyridine moiety. Validate predictions with in vitro IC₅₀ assays using fluorescence-based substrates .
Q. What protocols optimize catalytic systems for large-scale synthesis while minimizing byproducts?
- Methodological Answer : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of pyridine intermediates. Use Design of Experiments (DoE) to optimize parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
